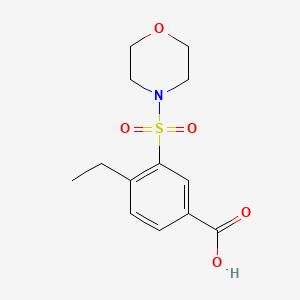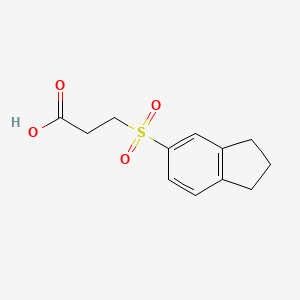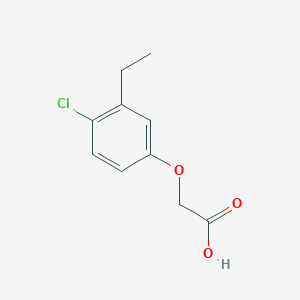
4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid
Overview
Description
“4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid” is a chemical compound with the CAS Number: 926232-25-9 . It has a molecular weight of 299.35 and its molecular formula is C13H17NO5S . It is typically stored at room temperature .
Physical And Chemical Properties Analysis
“4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Scientific Research Applications
Antioxidant Capacity Assays
4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid has been implicated in research focusing on its potential applications in antioxidant capacity assays, such as the ABTS/PP decolorization assay. This assay is critical in evaluating the antioxidant capacity of compounds, where some antioxidants, particularly of phenolic nature, can form coupling adducts with ABTS radical cations, influencing the overall antioxidant capacity measurement. The specificity of reactions, including coupling and further oxidative degradation to form hydrazindyilidene-like and/or imine-like adducts, highlights the complex nature of antioxidant assessments and the need for further research to clarify these mechanisms (Ilyasov et al., 2020).
Enzymatic Degradation of Organic Pollutants
The compound has also been explored in the context of enzymatic degradation of organic pollutants in wastewater. The presence of redox mediators, which can include compounds like 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid, enhances the degradation efficiency of recalcitrant pollutants by enzymes such as laccases and peroxidases. This application is particularly relevant for the treatment of industrial effluents and highlights the potential of the compound in environmental remediation efforts (Husain & Husain, 2007).
Asthma-Inducing Potential and QSAR Testing
Research into the asthma-inducing potential of substances in spray cleaning products has utilized quantitative structure-activity relationship (QSAR) testing, which may involve analyses of compounds like 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid. QSAR testing aids in identifying chemical substances that could potentially induce asthma, contributing valuable information towards the development of safer consumer products (Hadrup et al., 2021).
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid, have been reviewed for their broad spectrum of pharmacological activities. These compounds are significant in the development of novel therapeutic agents due to their diverse biological activities. The review underscores the importance of morpholine compounds in drug discovery and development, indicating the potential medical applications of these substances (Asif & Imran, 2019).
Safety and Hazards
properties
IUPAC Name |
4-ethyl-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-10-3-4-11(13(15)16)9-12(10)20(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMTXRBPVOHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)
![4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372629.png)


![3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B3372668.png)
![2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid](/img/structure/B3372671.png)





![2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372716.png)